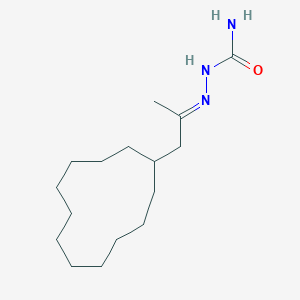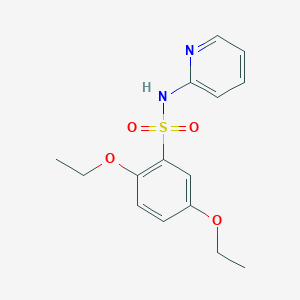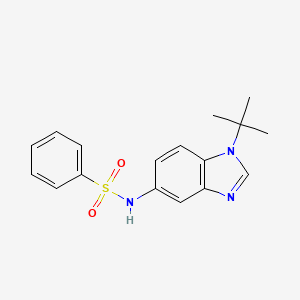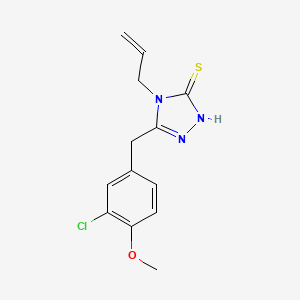![molecular formula C16H14ClNO3 B5792363 methyl {4-[(2-chlorobenzoyl)amino]phenyl}acetate](/img/structure/B5792363.png)
methyl {4-[(2-chlorobenzoyl)amino]phenyl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl {4-[(2-chlorobenzoyl)amino]phenyl}acetate, also known as Methyl 2-chloro-N-(4-(2-(methylamino)ethyl)phenyl)benzamide, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research.
Mechanism of Action
The mechanism of action of methyl {4-[(2-chlorobenzoyl)amino]phenyl}acetate {4-[(2-chlorobenzoyl)amino]phenyl}acetate involves the inhibition of the Akt/mTOR signaling pathway, which is involved in cell growth and survival. This compound also activates the p38 MAPK pathway, which is responsible for inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
methyl {4-[(2-chlorobenzoyl)amino]phenyl}acetate {4-[(2-chlorobenzoyl)amino]phenyl}acetate has been found to have several biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells, as well as angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors. This compound has also been found to increase the expression of pro-apoptotic proteins and decrease the expression of anti-apoptotic proteins in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using methyl {4-[(2-chlorobenzoyl)amino]phenyl}acetate {4-[(2-chlorobenzoyl)amino]phenyl}acetate in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for cancer research. However, one limitation of this compound is its relatively low solubility, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research involving methyl {4-[(2-chlorobenzoyl)amino]phenyl}acetate {4-[(2-chlorobenzoyl)amino]phenyl}acetate. One direction is to investigate its potential as a therapeutic agent for cancer treatment. Another direction is to explore its activity against other diseases, such as neurodegenerative disorders. Additionally, further research is needed to optimize the synthesis method and improve the solubility of this compound.
Synthesis Methods
The synthesis of methyl {4-[(2-chlorobenzoyl)amino]phenyl}acetate {4-[(2-chlorobenzoyl)amino]phenyl}acetate involves the reaction of 2-chlorobenzoyl chloride with 4-(2-(methylamino)ethyl)aniline in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to form the final compound.
Scientific Research Applications
Methyl {4-[(2-chlorobenzoyl)amino]phenyl}acetate {4-[(2-chlorobenzoyl)amino]phenyl}acetate has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound has anti-tumor activity and can induce apoptosis in cancer cells. It has also been found to inhibit the growth of cancer stem cells, which are responsible for tumor recurrence and resistance to chemotherapy.
properties
IUPAC Name |
methyl 2-[4-[(2-chlorobenzoyl)amino]phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-21-15(19)10-11-6-8-12(9-7-11)18-16(20)13-4-2-3-5-14(13)17/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAMUSBKDOZIMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazole](/img/structure/B5792282.png)




![4-[(4-ethylbenzyl)amino]benzenesulfonamide](/img/structure/B5792304.png)
![N-{[(5-chloro-2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5792310.png)


![4-nitro-N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide](/img/structure/B5792340.png)
![N-(4-chlorophenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5792352.png)

![N-(3-methylphenyl)-6-{[(4-methyl-2-pyrimidinyl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5792373.png)
